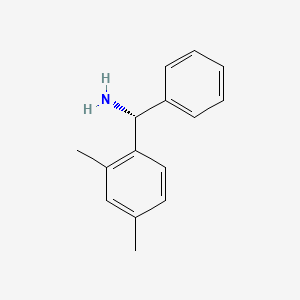

(R)-(2,4-Dimethylphenyl)(phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines like “®-(2,4-Dimethylphenyl)(phenyl)methanamine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms are replaced by substituents such as phenyl and alkyl groups .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like alkylation, acylation, and reduction . For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or organic substituents. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons, making amines basic .Chemical Reactions Analysis

Amines undergo various reactions, including reactions with nitrous acid, which can distinguish primary, secondary, and tertiary amines . They can also be alkylated or acylated .Physical and Chemical Properties Analysis

Amines have distinct physical and chemical properties. For instance, the boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Scientific Research Applications

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(phenyl)methanamine, have shown promising anticancer activity. These complexes were characterized extensively and demonstrated strong DNA-binding affinity, with significant selectivity and cytotoxicity towards various human cancerous cell lines without affecting noncancerous cells. This suggests a potential for developing selective anticancer therapies (Mbugua et al., 2020).

Luminescence and Photophysical Properties

Rhenium(I) polypyridine maleimide complexes, incorporating dimethylamino groups, have been synthesized and characterized. These complexes exhibit long-lived photoluminescence, making them useful as thiol-specific luminescent labels for biological studies, including labeling of thiolated oligonucleotides and proteins. Such properties enable their application in biological labeling and imaging, contributing to advancements in bioanalytical methods (Lo et al., 2002).

Chiral Discrimination and Catalysis

Research on chiral discrimination has led to the successful separation of enantiomers on stationary phases made from derivatives of R-(2,4-Dimethylphenyl)(phenyl)methanamine, highlighting its role in enhancing the understanding and application of chiral chromatography in analytical chemistry (Bereznitski et al., 2002). Additionally, complexes based on quinazoline derivatives of R-(phenyl)methanamine have been evaluated for their efficiency in transfer hydrogenation reactions, suggesting a potential for application in catalysis and synthetic organic chemistry (Karabuğa et al., 2015).

Electrochromic and Optoelectronic Applications

Rhenium(I) complexes based on dimethylamino substituents have shown very high efficiency in organic light-emitting diodes (OLEDs), indicating their potential use in the development of optoelectronic devices. The incorporation of dimethylamino groups into the ligand structure has been associated with improved electroluminescence efficiency, opening new avenues for the design of materials for OLEDs and other optoelectronic applications (Li et al., 2008).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(R)-(2,4-dimethylphenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNSGWLJZIJJDI-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](C2=CC=CC=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)

![2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2712761.png)